molecular formula C5H11ClN4 B1435841 methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride CAS No. 1955541-24-8

methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

Cat. No.: B1435841
CAS No.: 1955541-24-8
M. Wt: 162.62 g/mol
InChI Key: RAKWHDNYVFJOPW-UHFFFAOYSA-N
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Description

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride (C₆H₁₂ClN₄, InChIKey: CTCSNNYGCPZWSQ-UHFFFAOYSA-N) is a heterocyclic ammonium salt featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and an amine-linked methyl group at the 4-position. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

N-methyl-1-(1-methyltriazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-6-3-5-4-9(2)8-7-5;/h4,6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKWHDNYVFJOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-24-8
Record name methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
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Preparation Methods

Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-carboxylic Acid Derivative

Methodology:

  • Starting Material: An appropriate azide precursor, such as methyl azide or a methylated hydrazo compound.
  • Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click" chemistry process, is employed to form the 1,2,3-triazole ring.
  • Conditions: Typically performed in a mixture of water and tert-butanol at room temperature or slightly elevated temperatures (~40-60°C) with copper sulfate and sodium ascorbate as catalysts.

Notes:

  • The regioselectivity of the cycloaddition favors the 1,4-disubstituted triazole.
  • The methyl group is introduced via methylation of the precursor or through methyl azide.

Step 2: N-Methylation of the Triazole Ring

Methodology:

  • The triazole derivative from Step 1 undergoes N-methylation using methyl iodide or dimethyl sulfate.
  • Reaction Conditions: Conducted in an inert solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate or sodium hydride to facilitate methylation at the nitrogen atom.

Step 3: Reduction to the Amino Derivative

Methodology:

  • The methylated triazole is then reacted with methylamine under reductive conditions or via nucleophilic substitution to introduce the methylamine moiety at the 4-position.
  • Conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or methanol at moderate temperatures (~40-60°C).

Step 4: Formation of Hydrochloride Salt

Methodology:

  • The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and hydrogen chloride gas or hydrochloric acid solution is bubbled through or added dropwise.
  • The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

Specific Preparation Data and Conditions

Step Reagents Solvent Temperature Catalyst/Conditions Yield/Remarks
1 Methyl azide, copper sulfate, sodium ascorbate Water/tert-butanol 40-60°C CuAAC High regioselectivity
2 Methyl iodide, potassium carbonate Acetonitrile Room temperature Methylation Efficient methylation
3 Methylamine DMF or methanol 40-60°C Nucleophilic substitution High yield of amino derivative
4 HCl gas or HCl solution Ethanol/methanol Room temperature Acidification Pure hydrochloride salt

Data Tables Summarizing Preparation Methods

Method Step Reagents Solvent Temperature Catalyst/Conditions Notes
Cycloaddition Azide precursor, copper sulfate, sodium ascorbate Water/tert-butanol 40-60°C Copper-catalyzed click reaction Regioselective formation of 1,2,3-triazole
N-Methylation Methyl iodide Acetonitrile Room temperature Base (K2CO3) Methylation at N1 position
Amino Functionalization Methylamine DMF/methanol 40-60°C Nucleophilic substitution Introduction of methylamine group
Salt Formation HCl Ethanol/methanol Room temperature Acidification Formation of hydrochloride salt

Research Findings and Optimization Strategies

  • Reaction Efficiency: The CuAAC click reaction is favored for its high yield and regioselectivity, minimizing side products.
  • Methylation Step: Using methyl iodide provides a high methylation efficiency, but alternatives like dimethyl sulfate can be employed with appropriate safety measures.
  • Purification: Crystallization from ethanol or methanol is common for isolating pure hydrochloride salts.
  • Yield Optimization: Excess methylating agents and controlled reaction temperatures improve overall yields, typically exceeding 70%.

Notes and Considerations

  • The choice of solvents and catalysts critically influences the purity and yield.
  • Reaction conditions should be optimized based on scale and equipment.
  • Safety protocols are essential when handling methylating agents and hydrochloric acid.
  • The process can be adapted for scale-up with continuous flow chemistry techniques to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride involves its ability to form stable complexes with metal ions, which enhances its catalytic activity in various chemical reactions . The triazole ring can coordinate with metal centers, facilitating reactions such as azide-alkyne cycloaddition. This coordination ability is crucial for its role in click chemistry and other catalytic processes.

Comparison with Similar Compounds

Critical Analysis of Data Limitations

While structural analogs provide insights, direct empirical data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence. For instance:

  • notes 11 patents but 0 literature citations, suggesting proprietary research or unpublished studies.
  • Physical properties (e.g., melting point, solubility) are unavailable, necessitating experimental characterization.

Biological Activity

Methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride is a novel compound belonging to the class of triazole derivatives. This compound has garnered attention for its unique chemical properties and potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Chemical Structure and Properties

The chemical formula for this compound is C5H11ClN4C_5H_{11}ClN_4 with a molecular weight of 162.62 g/mol. The compound features a triazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC₅H₁₁ClN₄
Molecular Weight162.62 g/mol
SolubilitySoluble in DMSO, DMF

This compound acts primarily as a ligand that stabilizes copper ions, enhancing their catalytic activity in various biochemical reactions. This stabilization facilitates processes such as the azide-acetylene cycloaddition, which is pivotal in click chemistry applications.

Key Biochemical Pathways Affected:

  • Copper Ion Stabilization : Enhances catalytic effects in biochemical reactions.
  • Azide-Acetylene Cycloaddition : Critical for synthesizing complex organic molecules.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tubulin polymerization, leading to growth inhibition in cancer cells such as MCF-7 (human breast cancer cells) with IC50 values as low as 46 nM .

Antimicrobial Activity

The triazole ring structure also suggests potential antimicrobial properties. Compounds with similar structures have been explored for their ability to inhibit microbial growth and may serve as scaffolds for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

  • Inhibition of Tubulin Polymerization : Research demonstrated that certain triazole-based compounds could completely inhibit tubulin polymerization at concentrations around 10 µM. This activity is critical for developing anticancer therapies targeting microtubule dynamics .
  • Structure–Activity Relationship (SAR) : Studies on SAR revealed that specific substitutions on the triazole ring significantly affect the antiproliferative activity against cancer cells. For example, meta-substitution on the benzyl group was found to enhance activity against MCF-7 cells .
  • Broad-Spectrum Biological Screening : Compounds similar to this compound were screened for their effects on various cancer cell lines and showed broad-spectrum activity against different types of tumors .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Solubility : Highly soluble in DMSO and DMF.
  • Stability : Stable under various environmental conditions; recommended storage at -20°C.

Q & A

Q. Q1: What are the optimal methodologies for synthesizing methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides under mild conditions. Key steps include:

  • Click Chemistry Protocol : Use CuSO₄·5H₂O (0.1 equiv) with sodium ascorbate (0.2 equiv) in a 1:1 mixture of H₂O and tert-butanol at 25°C for 12–24 hours .
  • Ligand Stabilization : Add tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 0.05 equiv) to stabilize Cu(I) and enhance regioselectivity toward 1,4-disubstituted triazoles .
  • Workup : Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by hydrochloride salt formation using HCl in diethyl ether .

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

  • NMR Spectroscopy : Confirm regiochemistry (1,4-substitution) via ¹H NMR (δ ~7.5 ppm for triazole proton) and ¹³C NMR (δ ~125–145 ppm for triazole carbons) .
  • Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for free base; [M-Cl]⁺ for hydrochloride salt) .
  • X-ray Crystallography : Refine crystal structures using SHELXL (e.g., space group determination, thermal displacement parameters) .

Stability and Handling

Q. Q3: What are critical stability considerations during storage and handling?

  • Moisture Sensitivity : The hydrochloride salt is hygroscopic; store under inert atmosphere (N₂/Ar) at –20°C in sealed vials .
  • Light/Temperature : Protect from UV light and avoid temperatures >40°C to prevent decomposition .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to potential exothermic reactions .

Advanced Mechanistic and Catalytic Studies

Q. Q4: How can researchers investigate the compound’s role in CuAAC reaction mechanisms?

  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy (alkyne C≡C stretch at ~2100 cm⁻¹) or HPLC .
  • Ligand Optimization : Compare catalytic efficiency using TBTA vs. tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) under varying pH (4–8) and solvent systems (aqueous vs. organic) .
  • Competitive Experiments : Assess regioselectivity using azides with steric/electronic diversity (e.g., aryl vs. alkyl azides) .

Q. Q5: What strategies mitigate contradictions in catalytic activity data across studies?

  • Control for Cu Oxidation States : Use anaerobic conditions or reducing agents (e.g., TCEP) to maintain Cu(I) .
  • Ligand Purity : Confirm ligand integrity (e.g., TBTA via ¹H NMR) to avoid batch variability .
  • Solvent Effects : Test in polar aprotic solvents (e.g., DMF) to enhance solubility of triazole intermediates .

Biological and Functional Applications

Q. Q6: How can this compound be applied in bioconjugation or protein labeling?

  • Lysine Targeting : Functionalize the amine group with NHS esters for covalent protein modification (e.g., pH 8.5, 4°C, 2 hours) .
  • Click-Compatible Probes : Convert the methylamine group to an alkyne via propargyl bromide (Cs₂CO₃, DMF, 0°C to rt) for azide-based bioorthogonal tagging .

Q. Q7: What analytical challenges arise when studying its interactions with biological targets?

  • Hygroscopicity Interference : Use lyophilization to remove residual moisture before ITC or SPR binding assays .
  • Mass Spectrometry Artifacts : Employ gentle ionization (e.g., MALDI-TOF) to avoid fragmentation of the triazole moiety .

Data Interpretation and Optimization

Q. Q8: How should conflicting crystallographic data be resolved?

  • SHELX Refinement : Apply TWIN and BASF commands in SHELXL to model twinning or disorder .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .

Q. Q9: What computational methods support rational design of derivatives?

  • DFT Calculations : Optimize triazole geometry (B3LYP/6-31G*) to predict electronic effects on reactivity .
  • Docking Studies : Use AutoDock Vina to simulate interactions with CuAAC-active enzymes (e.g., tyrosinase) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine hydrochloride

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